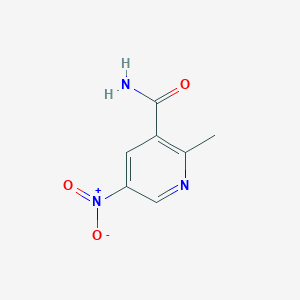

2-Methyl-5-nitronicotinamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-nitropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O3/c1-4-6(7(8)11)2-5(3-9-4)10(12)13/h2-3H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKZVQIOQFZXJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90613204 | |

| Record name | 2-Methyl-5-nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27715-68-0 | |

| Record name | 2-Methyl-5-nitropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90613204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Nitronicotinamide

Established Synthetic Pathways for 2-Methyl-5-nitronicotinamide

The preparation of this compound can be achieved through several established chemical routes, primarily involving the modification of pre-existing pyridine (B92270) derivatives.

A direct and conventional method for the synthesis of this compound involves the amidation of its corresponding ethyl ester, ethyl 2-methyl-5-nitronicotinate. researchgate.netacs.org This reaction is typically carried out by treating the ethyl ester with aqueous ammonia (B1221849). acs.org The process involves the nucleophilic attack of ammonia on the ester's carbonyl carbon, leading to the displacement of the ethoxy group and the formation of the primary amide. This transformation is a common and effective final step in a multi-step synthesis of the target compound. acs.org

Reaction Scheme 1: Synthesis of this compound from Ethyl 2-Methyl-5-nitronicotinate

An alternative pathway to obtaining nitronicotinamides involves the partial hydrolysis of the corresponding nitriles. researchgate.net Nitriles of 5-nitronicotinic acid, which can be synthesized through various cyclocondensation reactions, serve as key intermediates. researchgate.net The partial hydrolysis of these 5-nitronicotinic acid nitriles can be achieved under controlled conditions, such as in the presence of concentrated sulfuric acid or in an alkaline solution with hydrogen peroxide, to yield the desired amide. researchgate.net This method provides a route to the amide functionality from a nitrile group, which is often readily introduced during the synthesis of the pyridine ring. For example, 6-methyl-5-nitronicotinamide was prepared by first treating 2-chloro-3-cyano-6-methyl-5-nitropyridine with sulfuric acid to form the chloronitronicotinamide, which was then subjected to dechlorination. acs.org

While not a direct synthesis of this compound itself, tricomponent cyclocondensation reactions are highly relevant as they provide a versatile and efficient method for constructing the core 5-nitropyridine scaffold from which the target compound can be derived. researchgate.netmolaid.comresearchgate.net A notable example is the one-pot synthesis of 5-nitropyridines through the cyclocondensation of nitroacetone, triethyl orthoformate, and various enamines. molaid.comresearchgate.net This approach allows for the assembly of substituted pyridines in good yields. Another variation involves the cyclocondensation of sodium nitromalone dialdehyde (B1249045) with different enamines to produce various 5-nitropyridines. researchgate.net These methods, including the Hantzsch synthesis of nitropyridines, are foundational for creating the necessary precursors that can be later converted into this compound and its analogues. researchgate.net

Hydrolysis of 5-Nitronicotinic Acid Nitriles

Synthesis of Analogues and Derivatives of this compound

The modification of the this compound structure, particularly at the pyridine ring, is crucial for developing analogues with potentially enhanced properties.

Introducing various substituents onto the pyridine ring allows for the fine-tuning of the molecule's electronic and steric properties.

A common strategy for introducing a variety of functional groups onto the 5-nitronicotinamide (B3047862) scaffold involves using 2-chloro-3-cyano-5-nitropyridine as a versatile intermediate. researchgate.netacs.org This precursor allows for nucleophilic substitution at the 2-position of the pyridine ring. By treating 2-chloro-5-nitronicotinamide (B1345942) (which can be derived from the corresponding cyano compound) with sodium alkoxides, benzyloxide, phenoxide, or various amines, a range of 2-substituted analogues can be prepared. acs.org This synthetic route provides access to compounds with halogen (chloro), alkoxy, benzyloxy, phenoxy, and alkylamino or benzylamino groups at the C-2 position. researchgate.netacs.org

Table 1: Synthesis of 2-Substituted 5-Nitronicotinamide Analogues

| Precursor | Reagent | Resulting Functional Group | Reference |

| 2-Chloro-5-nitronicotinamide | Sodium Alkoxide | Alkoxy | acs.org |

| 2-Chloro-5-nitronicotinamide | Sodium Benzyloxide | Benzyloxy | acs.org |

| 2-Chloro-5-nitronicotinamide | Sodium Phenoxide | Phenoxy | acs.org |

| 2-Chloro-5-nitronicotinamide | Amines (e.g., Alkylamines) | Amino | acs.org |

| 2-Chloro-3-cyano-5-nitropyridine | Various Nucleophiles | Precursor for various groups | researchgate.net |

Modifications at the Pyridine Ring Positions

Synthesis of Methyl Analogues (e.g., 4-methyl, 6-methyl)

The strategic placement of methyl groups on the pyridine ring of this compound can significantly influence its chemical and physical properties. The synthesis of 4-methyl and 6-methyl analogues involves multi-step procedures starting from different precursors.

The 4-methyl analogue , 4-methyl-5-nitronicotinamide, is synthesized from 3-cyano-2,6-dihydroxy-4-methylpyridine. researchgate.netacs.org The process involves a sequence of reactions including nitration, chlorination, and subsequent dechlorination to yield the final product. researchgate.net Specifically, the starting dihydroxypyridine is first nitrated using a mixture of fuming nitric acid and sulfuric acid. acs.org This is followed by conversion to the corresponding dichloropyridine using phosphorus oxychloride, which is then dechlorinated to furnish the 4-methyl-5-nitronicotinamide. acs.org

The 6-methyl analogue , 6-methyl-5-nitronicotinamide, is prepared via a different route starting from 2-chloro-3-cyano-6-methyl-5-nitropyridine. researchgate.netacs.org This precursor is first converted to the corresponding amide, 2-chloro-6-methyl-5-nitronicotinamide, by treatment with sulfuric acid. acs.org The final step involves the dechlorination of this intermediate to yield 6-methyl-5-nitronicotinamide. researchgate.netacs.org

N-Substitution Strategies for the Amide Moiety

Modification of the amide group through N-substitution offers another avenue to create a diverse range of this compound analogues. These strategies involve the introduction of various alkyl and acyl groups to the amide nitrogen.

Lower N-Alkyl, N-Alkanoyl, N-Alkenoyl, and N-Aromatic Acyl Analogues

N-substituted analogues of this compound, including lower N-alkyl, N-alkanoyl, N-alkenoyl, and N-aromatic acyl derivatives, have been synthesized using conventional methods. researchgate.net These methods typically involve the reaction of the parent amide with an appropriate alkylating or acylating agent.

For instance, N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. beilstein-journals.org The reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated amide nitrogen attacks the electrophilic carbon of the alkyl halide. beilstein-journals.orgmasterorganicchemistry.com Mechanochemical methods, such as ball milling, have also been employed for the N-alkylation of related imide derivatives, offering a solvent-free alternative to traditional solution-based approaches. beilstein-journals.org

N-acylation is typically performed by treating the parent amide with an acid anhydride (B1165640) or an acid chloride. For example, the synthesis of N-pivaloyl this compound involves heating a mixture of this compound with pivalic anhydride in the presence of concentrated sulfuric acid. prepchem.com Similarly, N-carbamoyl analogues can be prepared by reacting the amide with an isocyanate. acs.org The reaction of this compound with n-butylisocyanate in refluxing toluene (B28343) yields 3-(4-n-butylallophanoyl)-2-methyl-5-nitronicotinamide. prepchem.com

The synthesis of these N-substituted derivatives is often guided by the desire to modify the compound's physicochemical properties.

Reaction Mechanisms and Optimization of Synthetic Yields for this compound and its Analogues

The synthesis of this compound and its analogues involves a variety of reaction mechanisms, and optimizing the conditions is crucial for maximizing yields and purity.

The synthesis of the core this compound structure can be achieved through the partial hydrolysis of the corresponding nitrile, 2-methyl-5-nitro-3-cyanopyridine. researchgate.net This hydrolysis can be carried out in concentrated sulfuric acid or in an alkaline solution with hydrogen peroxide. researchgate.net The nitration of pyridine derivatives, a key step in many synthetic routes, is an electrophilic aromatic substitution reaction where the nitronium ion (NO2+) acts as the electrophile. egrassbcollege.ac.in The conditions for nitration, such as temperature and the concentration of acids, must be carefully controlled to achieve the desired regioselectivity and minimize the formation of byproducts.

In the synthesis of N-alkylated analogues, the reaction typically follows an SN2 mechanism, where the nucleophilic amide anion attacks the alkyl halide in a concerted step, leading to an inversion of configuration if the alkyl halide is chiral. masterorganicchemistry.com The rate of this reaction is influenced by the steric hindrance of the alkyl halide. masterorganicchemistry.com For N-acylation reactions, the mechanism often involves the nucleophilic attack of the amide nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.

Optimization of synthetic yields often involves adjusting reaction parameters such as temperature, solvent, and the stoichiometry of reactants. For example, in the synthesis of N-alkylated indoles, a related heterocyclic system, elevating the reaction temperature was found to significantly improve the yield of the desired product. rsc.org Similarly, in the radiosynthesis of a fluorinated derivative, optimizing the reaction volume and precursor amount led to a higher radiochemical yield. mdpi.com The choice of solvent is also critical; for instance, polar aprotic solvents like DMF can promote SN2 reactions. beilstein-journals.org

Green Chemistry Approaches in the Synthesis of Nitronicotinamides

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org In the context of nitronicotinamide synthesis, several strategies can be employed to make the processes more environmentally benign.

One key area is the use of greener solvents. Water and supercritical carbon dioxide are considered environmentally friendly alternatives to volatile organic compounds (VOCs). matanginicollege.ac.in While many traditional organic reactions require anhydrous conditions, performing syntheses in aqueous media, when possible, can significantly reduce the environmental impact. matanginicollege.ac.in

Another green chemistry approach is the use of alternative energy sources to drive reactions, such as microwave irradiation. dovepress.com Microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. dovepress.com

The replacement of hazardous reagents with more benign alternatives is also a central tenet of green chemistry. For example, in reduction reactions, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C) is a greener alternative to using reducing agents like tin(II) chloride (SnCl₂), which generates metallic waste.

Furthermore, the development of continuous flow synthesis methods can enhance the safety and efficiency of chemical processes, particularly for potentially hazardous reactions like nitration. Continuous flow reactors allow for better control over reaction parameters and can lead to higher yields and purity. The use of biocatalysis, employing enzymes to carry out specific chemical transformations, also represents a promising green approach for the synthesis of complex molecules. wikipedia.org

By incorporating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Biological Activity and Pharmacological Investigations of 2 Methyl 5 Nitronicotinamide

In Vitro Efficacy Studies of 2-Methyl-5-nitronicotinamide

In vitro studies are crucial for determining the intrinsic activity of a compound against specific pathogens or cells in a controlled laboratory setting.

Research into the antimicrobial spectrum of this compound has primarily highlighted its antiprotozoal capabilities. Specifically, it has been identified as having significant activity against coccidian parasites. researchgate.net A study focused on nitropyridine derivatives demonstrated that this compound was among the analogues showing noteworthy anticoccidial effects. researchgate.net Information regarding its efficacy against bacterial or fungal pathogens is not detailed in the available scientific literature.

The compound has shown significant efficacy against Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry. researchgate.net In a comparative study of substituted 5-nitronicotinamides, the 2-methyl analogue was explicitly found to be active against E. tenella. researchgate.net The research also explored various N-substituted derivatives of this compound, noting that optimal anticoccidial activity was achieved with lower N-alkyl, N-alkanoyl, N-alkenoyl, and N-aromatic acyl analogues, alongside the parent compound itself. researchgate.net

Based on a review of available scientific literature, specific data from cytotoxicity assessments of this compound in relevant cell lines have not been published.

Specific Efficacy Against Eimeria tenella and other Eimeria Species

In Vivo Efficacy Studies of this compound

In vivo studies assess the effects of a compound within a living organism, providing critical information on its potential therapeutic application.

The demonstration of "significant anticoccidial activity against Eimeria tenella" strongly indicates that this compound has been evaluated in avian models, as this is the standard for coccidiosis research. researchgate.net The compound was identified as a promising synthetic anticoccidial agent, suggesting its potential utility in managing this significant parasitic disease in poultry. researchgate.net However, detailed quantitative results from these in vivo evaluations are not specified in the accessible literature.

There is no information available in the public domain regarding the pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic properties of this compound.

Evaluation of Anticoccidial Activity in Avian Models

Broader Spectrum Biological Activities of this compound (Exploratory research)

Exploratory research into the wider pharmacological potential of novel chemical compounds is a critical step in the drug discovery process. For this compound, such investigations into its effects beyond any primary intended application appear to be limited. The following sections reflect the current state of knowledge regarding its potential antiviral, antitumor, and immunomodulatory activities based on available data.

Potential Antiviral or Antitumor Properties

A comprehensive search of scientific literature and patent databases did not yield specific studies detailing the evaluation of this compound for antiviral or antitumor properties. While related heterocyclic compounds containing nitro and methyl groups have been a subject of interest in medicinal chemistry for such activities, specific data on this compound is not presently available. For instance, research into other nitro-substituted heterocyclic compounds has shown varied biological activities, but these findings are not directly applicable to this compound.

Consequently, there are no detailed research findings or data tables to present regarding the potential antiviral or antitumor efficacy of this specific compound. Further research would be necessary to determine if this compound possesses any activity in these areas.

Immunomodulatory Effects

Similarly, there is a lack of published research on the immunomodulatory effects of this compound. The ability of a compound to modulate the immune system—either by stimulating or suppressing its response—is a significant area of pharmacological investigation. However, studies designed to assess whether this compound can influence cytokine production, lymphocyte proliferation, or other immune functions have not been reported in the accessible scientific literature.

Therefore, no data is available to populate tables or provide detailed findings on the immunomodulatory profile of this compound. This remains a potential area for future exploratory research.

Structure Activity Relationship Sar Studies of 2 Methyl 5 Nitronicotinamide Analogues

Elucidation of Key Pharmacophoric Features for Biological Activity

The fundamental pharmacophore of this class of compounds consists of a pyridine (B92270) ring substituted with a nitro group at the 5-position and a carboxamide group at the 3-position. Research has consistently shown that these core elements are crucial for biological activity.

The 5-nitro group is an essential feature. Its electron-withdrawing nature is considered critical for the mechanism of action, which is believed to involve the reduction of the nitro group within the target organism. jocpr.com The position of this group is also vital; studies on various isomers of nitropyridinecarboxamides revealed that 2-nitro and 3-nitro analogues were active, whereas 4-nitropyridinecarboxamides were not, highlighting the specific electronic and steric requirements for activity. nih.gov

The amide group at the 3-position (nicotinamide moiety) is another key component for activity. researchgate.net Furthermore, substitutions on the pyridine ring, particularly with a methyl group, have been shown to significantly enhance potency. Specifically, methyl groups at the 2- or 4-positions increase efficacy, suggesting that these positions are involved in favorable interactions with the biological target. researchgate.net

A pyridine core.

A nitro group at the 5-position.

An amide group at the 3-position.

A small alkyl substituent, such as a methyl group, at the 2- or 4-position of the pyridine ring.

Impact of Substitutions on the Pyridine Ring on Efficacy and Selectivity

Modifications to the pyridine ring of the 5-nitronicotinamide (B3047862) scaffold have a profound impact on biological activity. Both the position and the chemical nature of the substituents are determining factors for the efficacy and selectivity of the analogues.

Positional isomerism refers to compounds with the same molecular formula and functional groups but differing in the position of these groups on the main carbon chain or ring structure. doubtnut.comcreative-chemistry.org.ukscience-revision.co.ukunacademy.com In the case of methyl-substituted 5-nitronicotinamides, the location of the methyl group on the pyridine ring is a critical determinant of anticoccidial activity.

Studies comparing the efficacy of different positional isomers have shown a clear structure-activity relationship. The 2-methyl and 4-methyl analogues of 5-nitronicotinamide demonstrated significant activity against Eimeria tenella, a protozoan parasite causing coccidiosis. researchgate.netacs.org In contrast, the 6-methyl analogue was found to be inactive. researchgate.netacs.org This suggests that a substituent at the 6-position may introduce steric hindrance that prevents the molecule from binding effectively to its target, or it may alter the electronic properties of the ring in a way that is detrimental to its activity.

Table 1: Effect of Methyl Group Position on Anticoccidial Activity

| Compound | Position of Methyl Group | Biological Activity (vs. E. tenella) |

| 2-Methyl-5-nitronicotinamide | 2 | Active researchgate.netacs.org |

| 4-Methyl-5-nitronicotinamide | 4 | Active researchgate.netacs.org |

| 6-Methyl-5-nitronicotinamide | 6 | Inactive researchgate.netacs.org |

The chemical nature of the substituent at the 2-position of the 5-nitronicotinamide scaffold has been systematically investigated to optimize activity. A variety of groups, including chloro, alkoxy, phenoxy, and amino groups, have been introduced at this position. researchgate.netacs.org

Research indicates that a 2-methyl group confers marked coccidiostatic activity. acs.org When compared to other substituents, the activity varies significantly. For instance, introducing a chloro group at the 2-position also results in an active compound. The activity of 2-alkoxy analogues was found to be dependent on the chain length of the alkyl group. acs.org Similarly, 2-alkylamino derivatives were also prepared and evaluated. researchgate.netacs.org

The findings suggest that the size, electronics, and lipophilicity of the substituent at position 2 are all important factors in modulating the biological response.

Table 2: Anticoccidial Activity of 2-Substituted 5-Nitronicotinamide Analogues

| 2-Position Substituent (R) | Compound Name | Anticoccidial Activity Index (ACI)¹ |

| -Cl | 2-Chloro-5-nitronicotinamide (B1345942) | 162 acs.org |

| -OCH₃ | 2-Methoxy-5-nitronicotinamide | 168 acs.org |

| -OCH₂CH₃ | 2-Ethoxy-5-nitronicotinamide | 181 acs.org |

| -O(CH₂)₂CH₃ | 2-Propoxy-5-nitronicotinamide | 180 acs.org |

| -OCH(CH₃)₂ | 2-Isopropoxy-5-nitronicotinamide | 165 acs.org |

| -O(CH₂)₃CH₃ | 2-Butoxy-5-nitronicotinamide | 179 acs.org |

| -OCH₂C₆H₅ | 2-Benzyloxy-5-nitronicotinamide | 169 acs.org |

| -OC₆H₅ | 2-Phenoxy-5-nitronicotinamide | 148 acs.org |

| -NHCH₂CH₃ | 2-Ethylamino-5-nitronicotinamide | 185 acs.org |

| -NHCH₂C₆H₅ | 2-Benzylamino-5-nitronicotinamide | 167 acs.org |

| -CH₃ | This compound | 198 acs.org |

| ¹Activity against Eimeria tenella at a 0.015% drug concentration in feed. acs.org |

Positional Isomerism (e.g., 2-methyl vs. 4-methyl vs. 6-methyl analogues)

Role of Amide N-Substitutions in Modulating Activity

Substitutions on the nitrogen atom of the amide group have been explored to further understand the SAR of 5-nitronicotinamide and this compound. These modifications can influence properties such as solubility, membrane permeability, and interaction with the target site.

A range of N-substituted analogues have been synthesized and tested for their biological activity. researchgate.netacs.org Studies indicate that optimal anticoccidial activity is often achieved with specific types of substituents on the amide nitrogen.

For both 5-nitronicotinamide and this compound, the most potent derivatives were found among the lower N-alkyl, N-alkanoyl, and N-alkenoyl analogues, as well as N-aromatic acyl analogues. researchgate.netacs.org For example, N-methyl and N-ethyl derivatives of this compound retained high activity. Similarly, N-acetyl and N-propionyl derivatives also showed significant efficacy. acs.org This suggests that small, relatively lipophilic groups are well-tolerated at this position and can even enhance activity compared to the unsubstituted parent compound in some cases.

Table 3: Anticoccidial Activity of N-Substituted Analogues of this compound

| N-Substituent (R) | Compound Class | Anticoccidial Activity Index (ACI)¹ |

| -H (Parent Compound) | - | 198 acs.org |

| -CH₃ | N-Alkyl | 194 acs.org |

| -CH₂CH₃ | N-Alkyl | 192 acs.org |

| -CHO | N-Alkanoyl | 182 acs.org |

| -COCH₃ | N-Alkanoyl | 190 acs.org |

| -COCH₂CH₃ | N-Alkanoyl | 195 acs.org |

| -COCH=CH₂ | N-Alkenoyl | 181 acs.org |

| -COC₆H₅ | N-Aromatic Acyl | 181 acs.org |

| ¹Activity against Eimeria tenella at a 0.015% drug concentration in feed. acs.org |

Computational Chemistry Approaches to SAR (e.g., QSAR, molecular docking)

While specific computational studies for this compound were not available in the reviewed literature, computational chemistry offers powerful tools for rationalizing and predicting the SAR of compound series. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are routinely applied in drug discovery. nih.gov

QSAR studies aim to build mathematical models that correlate the biological activity of a set of compounds with their physicochemical properties or structural descriptors. aimspress.comnih.gov For the this compound analogues, a QSAR model could be developed to explain the variance in anticoccidial activity. Descriptors could include parameters related to the size (e.g., molar volume), lipophilicity (e.g., logP), and electronic properties (e.g., Hammett constants) of the substituents at the 2-position and on the amide nitrogen. Such a model could predict the activity of novel, unsynthesized analogues.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. nih.govscielo.br This technique could be used to understand the SAR findings for this compound at an atomic level. For example, docking studies could elucidate why the 2-methyl and 4-methyl analogues are active while the 6-methyl isomer is not, potentially by showing a steric clash for the 6-methyl group within the target's binding site. Docking could also rationalize the observed activities of different N-acyl and N-alkyl substituents by analyzing their interactions and fit within the binding pocket. The binding energy calculated from docking simulations can provide a theoretical estimation of the binding affinity, helping to prioritize compounds for synthesis and testing. nih.govscielo.br

Mechanistic Elucidation of 2 Methyl 5 Nitronicotinamide Action

Investigation of Cellular and Molecular Targets

Direct studies identifying the specific cellular and molecular targets of 2-Methyl-5-nitronicotinamide are not extensively available. However, based on the known activity of related nitroaromatic compounds, several potential targets can be inferred. The structure of this compound, featuring a nitro group on a pyridine (B92270) ring, is a key determinant of its biological activity.

For the related compound, 6-Amino-5-nitronicotinamide, research suggests potential interactions with enzymes and DNA. It has been proposed that this class of compounds may act as antimetabolites, interfering with metabolic pathways that are crucial for cell survival and proliferation. The presence of the nitro group is often critical for the biological activity of these compounds.

Potential Molecular Targets Inferred from Related Compounds:

| Potential Target | Observed in Related Compound(s) | Potential Effect | Reference |

| Dihydrofolate Reductase (DHFR) | 6-Amino-5-nitronicotinamide analogues | Inhibition of folate metabolism, crucial for DNA synthesis. | |

| DNA | 6-Amino-5-nitronicotinamide | Potential for cross-linking and interference with DNA replication and repair. | |

| NAD+-dependent enzymes | 6-Amino-5-nitronicotinamide | Disruption of cellular metabolism. | |

| Ribosomal Targets | Aminoglycosides | Modification of ribosomal subunits, leading to inhibition of protein synthesis. | nih.gov |

It is important to note that these are hypothesized targets based on related structures, and further research is necessary to confirm the specific molecular interactions of this compound.

Biochemical Pathways Modulated by this compound

Given its structural similarity to nicotinamide (B372718), a precursor to the essential redox cofactor NAD (Nicotinamide Adenine (B156593) Dinucleotide), this compound is likely to interfere with metabolic pathways that are dependent on NAD(P)H. The modulation of such pathways is a common mechanism for nitro-heterocyclic compounds.

For instance, the related compound 6-Amino-5-nitronicotinamide is suggested to inhibit NAD+-dependent enzymes like glucose-6-phosphate dehydrogenase, which would disrupt cellular metabolism. In the case of 5-nitroimidazoles, their activation affects enzymes involved in energy production and antioxidant defenses in anaerobic organisms. nih.gov

Potentially Modulated Biochemical Pathways:

| Pathway | Key Enzymes/Components | Potential Consequence of Modulation | Reference |

| Nicotinate (B505614) and nicotinamide metabolism | Nicotinamidases, NAD+ dependent enzymes | Disruption of NAD(P)H homeostasis, affecting numerous cellular processes. | genome.jp |

| Folate Biosynthesis | Dihydrofolate Reductase (DHFR) | Inhibition of DNA, RNA, and amino acid synthesis. | |

| Energy Metabolism | Pyruvate:ferredoxin oxidoreductase, Hydrogenase | Impaired energy production, particularly in anaerobic organisms. | nih.gov |

| Antioxidant Defense | Thioredoxin reductase, Flavin reductase | Increased oxidative stress and cellular damage. | nih.gov |

Potential for Formation of Reactive Intermediates

A hallmark of the mechanism of action for many nitroaromatic compounds is the intracellular reduction of the nitro group to form reactive intermediates. slideshare.net These intermediates are often highly cytotoxic and are believed to be the primary effectors of the compound's biological activity. This process is typically more efficient under anaerobic or low-oxygen conditions.

The reduction of the nitro group can proceed through a series of one-electron additions, leading to the formation of a nitroso derivative, a hydroxylamine (B1172632), and ultimately an amine. slideshare.net The intermediate nitroso and hydroxylamine species are highly reactive and can interact with various cellular macromolecules, including DNA and proteins, leading to cellular damage and death.

General Pathway for the Formation of Reactive Intermediates from Nitroaromatic Compounds:

R-NO₂ (Parent Compound) → R-NO₂⁻ (Nitro Radical Anion) → R-NO (Nitroso) → R-NHOH (Hydroxylamine) → R-NH₂ (Amine)

The formation of these reactive intermediates is a key aspect of the activity of many nitro-heterocyclic drugs. nih.gov

Resistance Mechanisms and Strategies to Overcome Resistance

Resistance to nitro-heterocyclic compounds is a significant clinical challenge. For the well-studied 5-nitroimidazoles, several resistance mechanisms have been identified, which may be analogous to potential resistance mechanisms against this compound. nih.gov

A primary mechanism of resistance involves the decreased activation of the drug. This can occur through the downregulation or mutation of the enzymes responsible for reducing the nitro group, such as nitroreductases. nih.gov Without this reduction, the formation of cytotoxic reactive intermediates is diminished, rendering the drug ineffective.

Another potential mechanism is the alteration of the drug's target. nih.gov Mutations in the target enzyme or protein can prevent the drug from binding effectively, thereby negating its inhibitory effect. nih.gov Increased expression of efflux pumps, which actively transport the drug out of the cell, can also contribute to resistance. medintensiva.orgdovepress.com

Common Resistance Mechanisms to Nitro-Heterocyclic Compounds:

| Mechanism | Description | Example from Related Compounds | Reference |

| Decreased Drug Activation | Reduced expression or mutation of nitroreductase enzymes. | Observed in Trichomonas vaginalis resistance to 5-nitroimidazoles. | nih.gov |

| Target Modification | Alteration of the drug's molecular target, preventing binding. | Ribosomal mutations conferring resistance to aminoglycosides. | nih.gov |

| Increased Drug Efflux | Overexpression of efflux pumps that remove the drug from the cell. | Observed in bacterial resistance to quinolones and aminoglycosides. | medintensiva.orgdovepress.com |

| Altered Metabolic Pathways | Development of alternative metabolic pathways to bypass the inhibited step. | A general mechanism of drug resistance. |

Strategies to overcome resistance could include the development of combination therapies that target different pathways simultaneously or the design of new analogs that are less susceptible to existing resistance mechanisms.

Comparative Mechanisms with Related Nitro-Heterocyclic Compounds

The mechanism of action of this compound can be better understood by comparing it with other nitro-heterocyclic compounds.

5-Nitroimidazoles (e.g., Metronidazole): These compounds are activated by reduction of the nitro group in anaerobic organisms to form cytotoxic intermediates that damage DNA and other macromolecules. nih.gov Resistance is often associated with impaired drug activation. nih.gov The presence of a nitro group at the 5-position is crucial for their activity. jocpr.com

6-Amino-5-nitronicotinamide: This compound and its analogs have shown anticoccidial activity, with the 5-nitro and 6-amino groups being critical. The methyl substituent at the 2-position has been shown to enhance efficacy in some analogs, suggesting that the 2-methyl group in this compound is likely important for its activity. Potential mechanisms include enzyme inhibition and DNA interaction.

2-Methyl-5-nitroaniline: This compound is a known metabolite of 2,4-dinitrotoluene. epa.gov Its mode of action is not fully determined, but it has been shown to form adducts with hemoglobin. epa.gov

Comparative Table of Nitro-Heterocyclic Compounds:

| Compound | Key Structural Features | Primary Proposed Mechanism(s) | Known Activity | Reference |

| This compound | 2-methyl, 5-nitro, nicotinamide | Inferred: Enzyme inhibition, formation of reactive intermediates | Anticoccidial | researchgate.net |

| Metronidazole (a 5-nitroimidazole) | 5-nitroimidazole ring | DNA damage via reactive intermediates | Antiprotozoal, Antibacterial (anaerobes) | nih.gov |

| 6-Amino-5-nitronicotinamide | 6-amino, 5-nitro, nicotinamide | Enzyme inhibition (e.g., DHFR), DNA interaction | Anticoccidial, Selective gliotoxicity | |

| 2-Methyl-5-nitroaniline | 2-methyl, 5-nitro, aniline | Hemoglobin adduct formation | epa.gov |

The common thread among these compounds is the presence of a nitro group on a heterocyclic ring, which is often the key to their biological activity through its reduction to reactive species. The specific substituents on the ring then modulate the compound's potency, selectivity, and pharmacokinetic properties.

Preclinical Research and Therapeutic Potential of 2 Methyl 5 Nitronicotinamide

Formulation Development Considerations

The physicochemical properties of 2-Methyl-5-nitronicotinamide, such as its solubility, permeability, and stability, would be key determinants in the selection of an appropriate formulation strategy. Nitroaromatic compounds can sometimes exhibit poor aqueous solubility, which can limit their oral bioavailability.

Table 2: General Formulation Strategies for Poorly Soluble Drug Candidates

| Formulation Strategy | Description | Potential Applicability to this compound |

| Salt Formation | Conversion of the active pharmaceutical ingredient (API) into a salt form to improve solubility and dissolution rate. | Feasibility depends on the presence of ionizable groups in the molecule. |

| Particle Size Reduction | Micronization or nanosizing to increase the surface area of the drug, thereby enhancing dissolution. | A common approach for compounds with dissolution rate-limited absorption. |

| Solid Dispersions | Dispersing the drug in a hydrophilic carrier at the molecular level to improve solubility and dissolution. | Techniques like spray drying or hot-melt extrusion could be explored. |

| Lipid-Based Formulations | Incorporating the drug into lipid-based systems such as self-emulsifying drug delivery systems (SEDDS) to enhance solubility and absorption. | Particularly useful for lipophilic compounds. |

| Prodrug Approach | Chemical modification of the drug to a more soluble or permeable form that is converted back to the active drug in vivo. | Could be employed to overcome solubility or permeability barriers. |

Further research into the physicochemical characteristics of this compound is essential to guide the development of a stable and effective pharmaceutical formulation.

Development of this compound as a Lead Compound for Antiparasitic or Antimicrobial Agents

The primary therapeutic interest in this compound lies in its potential as an antiparasitic agent. Early research has demonstrated its activity against certain parasites, positioning it as a promising lead compound for further optimization.

A study published in 1977 reported the synthesis of this compound and its evaluation for anticoccidial activity. acs.orgresearchgate.net Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa. The study found that this compound, prepared from ethyl 2-methyl-5-nitronicotinate, exhibited marked coccidiostatic activity. acs.orgresearchgate.net This finding highlights the potential of the this compound scaffold for the development of new antiparasitic drugs.

The structure-activity relationship (SAR) of related nitronicotinamides suggests that the position of the methyl group can influence activity. For instance, in the same study, the 4-methyl and 6-methyl analogues were also synthesized and evaluated. acs.orgresearchgate.net The development of this compound as a lead compound would involve systematic modifications of its structure to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity.

The broader class of nitropyridinecarboxamides, isomers of 5-nitronicotinamide (B3047862), has also been investigated for anticoccidial activity. nih.gov Studies have shown that 2-nitro- and 3-nitro-pyridinecarboxamides were active against Eimeria tenella, a causative agent of coccidiosis in chickens, while 4-nitropyridinecarboxamides were not. nih.gov This underscores the importance of the nitro group's position on the pyridine (B92270) ring for biological activity.

Table 3: Reported Antiparasitic Activity of this compound and Related Compounds

| Compound | Target Organism | Reported Activity | Citation |

| This compound | Coccidia (Eimeria sp.) | Marked coccidiostatic activity | acs.orgresearchgate.net |

| 5-Nitronicotinamide | Coccidia (Eimeria tenella) | Potent anticoccidial agent | nih.gov |

| 2-Nitropyridinecarboxamides | Coccidia (Eimeria tenella) | Active | nih.gov |

| 3-Nitropyridinecarboxamides | Coccidia (Eimeria tenella) | Active | nih.gov |

Further research is needed to explore the full spectrum of antiparasitic and antimicrobial activity of this compound and its derivatives against a wider range of pathogens.

Synergistic Effects with Existing Therapeutic Agents

The combination of therapeutic agents is a well-established strategy to enhance efficacy, overcome drug resistance, and reduce dose-related toxicity. There are currently no published studies specifically investigating the synergistic effects of this compound with other therapeutic agents.

However, the concept of synergistic drug combinations is highly relevant in the context of antiparasitic and antimicrobial therapy. For example, the combination of ivermectin and albendazole (B1665689) has been shown to act synergistically in treating lymphatic filariasis. europa.eu Ivermectin paralyzes the parasite, while albendazole disrupts its metabolism, leading to a more effective killing of the parasite. europa.eu Similarly, the combination of pyrvinium (B1237680) pamoate with miltefosine (B1683995) or paromomycin (B158545) has shown synergistic behavior against Leishmania species. mdpi.com

Given the potential antiparasitic activity of this compound, future studies could explore its combination with other established antiparasitic drugs. The goal would be to identify combinations that exhibit synergy, which occurs when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov Such studies would be crucial in positioning this compound within the existing therapeutic landscape and potentially offering new, more effective treatment regimens for parasitic infections.

Advanced Research Methodologies and Analytical Techniques for 2 Methyl 5 Nitronicotinamide

Spectroscopic Characterization Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 2-Methyl-5-nitronicotinamide and for evaluating its purity. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the compound's chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for elucidating the carbon-hydrogen framework of this compound. In a suitable deuterated solvent such as DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group protons, and the amide protons. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitro group and the carboxamide group. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, with the chemical shifts indicating their electronic environment. A study on methylated derivatives of 4-nitropyridine (B72724) N-oxide has shown that the position of methyl and nitro groups significantly influences the chemical shifts of the pyridine ring protons and carbons. chempap.orgiaea.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The presence of the amide and nitro groups gives rise to characteristic absorption bands. The N-H stretching vibrations of the primary amide are expected to appear as two bands in the region of 3100-3500 cm⁻¹. quora.comspectroscopyonline.com The carbonyl (C=O) stretch of the amide group is a strong absorption typically found around 1640-1690 cm⁻¹. quora.comspectroscopyonline.com The nitro group (NO₂) will exhibit two strong stretching vibrations: an asymmetric stretch between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹ for aromatic nitro compounds. quora.comspectroscopyonline.comlibretexts.orglibretexts.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the accurate mass of the molecular ion, which for C₇H₇N₃O₃ is 181.0487 g/mol . The fragmentation pattern observed in the mass spectrum can further validate the structure. For pyridinecarboxamide derivatives, fragmentation often involves cleavage adjacent to the carbonyl group. jcdronline.orgnih.gov

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Wavenumber/Chemical Shift | Assignment |

| ¹H NMR | δ 8.5-9.0 ppm | Aromatic H (position 4 or 6) |

| δ 7.5-8.0 ppm | Aromatic H (position 4 or 6) | |

| δ 7.0-7.5 ppm (broad) | -CONH₂ | |

| δ 2.5-3.0 ppm | -CH₃ | |

| ¹³C NMR | δ 165-170 ppm | C=O (amide) |

| δ 150-160 ppm | Aromatic C-NO₂ | |

| δ 140-150 ppm | Aromatic C (quaternary) | |

| δ 120-140 ppm | Aromatic C-H | |

| δ 15-25 ppm | -CH₃ | |

| IR | 3100-3500 cm⁻¹ | N-H stretch (primary amide) |

| 1640-1690 cm⁻¹ | C=O stretch (amide) | |

| 1550-1475 cm⁻¹ | Asymmetric NO₂ stretch | |

| 1360-1290 cm⁻¹ | Symmetric NO₂ stretch | |

| MS | m/z 181 | [M]⁺ |

Chromatographic Methods for Separation and Purification

Chromatographic techniques are crucial for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a chemical reaction and for preliminary purity checks. For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would be suitable. The compound's retention factor (Rf) value provides a qualitative measure of its polarity.

Column Chromatography: For the purification of larger quantities of this compound, column chromatography using silica (B1680970) gel as the stationary phase is a standard method. rsc.orgbiotech-asia.orgumich.edu The choice of eluent is critical for achieving good separation. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often employed to separate the desired product from impurities. The fractions are typically monitored by TLC to identify those containing the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the quantitative determination of the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase of water and an organic modifier like acetonitrile (B52724) or methanol, would be appropriate. The retention time and peak area can be used to quantify the compound and any impurities present. Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and detection wavelength (typically in the UV region, given the aromatic and nitro functionalities).

Table 2: Illustrative Chromatographic Conditions for this compound

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection |

| TLC | Silica gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | UV light (254 nm) |

| Column Chromatography | Silica gel (100-200 mesh) | Gradient of Hexane/Ethyl Acetate | TLC, UV |

| HPLC | C18, 5 µm, 4.6 x 150 mm | Acetonitrile:Water (gradient) | UV at 254 nm |

Advanced Imaging Techniques for Biological Studies

While no specific imaging studies on this compound have been reported, advanced imaging techniques offer the potential to visualize the subcellular localization and dynamic behavior of this compound within biological systems. nih.govnih.govhalolabs.comscispace.comspringernature.com

Fluorescence Microscopy: To enable visualization by fluorescence microscopy, this compound could be chemically modified by attaching a fluorescent tag. However, this could alter the molecule's biological activity. An alternative approach is the use of "click chemistry," where a small, inert chemical group is introduced onto the molecule, which can then be reacted with a fluorophore after cell fixation. springernature.com

Confocal Raman Microscopy and Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS): These advanced techniques allow for the imaging of non-fluorescent molecules. nih.govspringernature.com Raman microscopy can provide chemical information based on the vibrational spectra of molecules, while NanoSIMS allows for the imaging of isotopically labeled compounds, providing high-resolution localization data. springernature.com These methods could potentially be used to map the distribution of this compound in cells and tissues without the need for a bulky fluorescent label.

Omics Approaches in Biological Response Analysis (e.g., Proteomics, Transcriptomics)

Omics technologies, such as proteomics and transcriptomics, can provide a global view of the cellular response to treatment with this compound, offering insights into its mechanism of action and potential off-target effects. researchgate.netnih.govarxiv.orgacs.orgnih.govacs.orgresearchgate.netfrontiersin.orgoup.com

Proteomics: Proteomic analysis involves the large-scale study of proteins. By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered. researchgate.netnih.govarxiv.orgacs.org This can help to identify the molecular targets of the compound and the signaling pathways it affects. Techniques such as mass spectrometry-based quantitative proteomics are central to these studies. researchgate.netnih.govacs.org

Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts in a cell. Microarray or RNA-sequencing (RNA-seq) can be used to profile the gene expression changes induced by this compound. nih.govacs.orgresearchgate.netfrontiersin.orgoup.com This can reveal the cellular processes that are perturbed by the compound and provide clues about its biological function. For instance, transcriptomic data can be used to predict a compound's activity on various molecular targets. frontiersin.org

Future Research Directions and Challenges for 2 Methyl 5 Nitronicotinamide

Exploration of Novel Synthetic Routes

The advancement of 2-Methyl-5-nitronicotinamide from a laboratory curiosity to a viable chemical entity is contingent on the development of efficient and innovative synthetic pathways. While established methods exist, future research will likely focus on improving yield, reducing environmental impact, and enhancing scalability.

A known route to synthesize this compound involves the treatment of ethyl 2-methyl-5-nitronicotinate with ammonia (B1221849). researchgate.net The synthesis of related 2-substituted-5-nitronicotinamides has often been achieved via a 2-chloro-3-cyano-5-nitropyridine intermediate, which is subsequently converted to the corresponding amide. acs.org Future explorations could optimize these foundational reactions.

Key areas for future synthetic research include:

Green Chemistry Approaches: The development of sustainable methods is paramount. An electrochemical synthesis for pyridine (B92270) carboxamides has been demonstrated using pyridine carbohydrazides and amines in an aqueous medium, which notably avoids external chemical oxidants. rsc.org Applying similar electrochemical principles could offer a greener route to this compound.

Catalytic Systems: Research into novel catalysts could significantly improve efficiency. For instance, multi-component reactions catalyzed by recoverable nanocomposites, such as ceria-doped multi-walled carbon nanotubes, have been used for synthesizing other pyridine-3-carboxamides, presenting a facile and environmentally friendly protocol. researchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could enhance control over reaction parameters, improve safety, and facilitate large-scale production.

Identification of New Biological Targets and Applications

While initial studies have identified some biological activities, a vast potential for new applications remains to be explored. The structural motifs of this compound—a pyridine ring, a nitro group, and a carboxamide side chain—suggest several promising therapeutic avenues.

The compound has already demonstrated significant anticoccidial activity against Eimeria tenella, a protozoan parasite affecting poultry. researchgate.netacs.orgacs.org This establishes its potential as an antiparasitic agent. Future research will likely expand into broader antimicrobial and targeted therapeutic applications.

Table 1: Potential Biological Targets and Applications for this compound

| Potential Target/Application | Rationale Based on Structural Analogues and Compound Class | Supporting Citation(s) |

|---|---|---|

| Antimicrobial Agent | Nitroaromatic compounds are often prodrugs activated by microbial nitroreductases to form cytotoxic species that damage DNA. mdpi.comnih.gov | nih.govbohrium.com |

| Anti-tuberculosis Agent | Specific nitroaromatic drugs target essential enzymes in Mycobacterium tuberculosis, such as the deazaflavin (F420)-dependent nitroreductase (Ddn) and DprE1. bohrium.com | bohrium.com |

| Anticancer Agent (Hypoxia-Activated) | The nitro group can be selectively reduced in the low-oxygen (hypoxic) environment of solid tumors, releasing a cytotoxic effector. mdpi.com This makes it a candidate for a hypoxia-activated prodrug. nih.govfrontiersin.org | mdpi.comnih.govfrontiersin.org |

| Enzyme Inhibition | The structurally related 6-Amino-5-nitronicotinamide inhibits NAD+-dependent enzymes, suggesting a potential role in disrupting cellular metabolism. | |

Addressing Drug Resistance and Side Effects

A critical challenge for the clinical development of any new antimicrobial or anticancer agent is the potential for drug resistance and adverse effects. For nitroaromatic compounds, these challenges are well-documented and require proactive research.

Resistance to this class of drugs often arises from the impairment of their activation mechanism. mdpi.com Since this compound likely acts as a prodrug requiring reduction of its nitro group, resistance could emerge through:

Decreased Nitroreductase Activity: Mutations in the genes encoding the bacterial or parasitic nitroreductase enzymes can prevent the activation of the drug. mdpi.comoup.com

Altered Drug Transport: Changes in the cell membrane that limit drug uptake or actively pump the compound out (efflux) are common resistance mechanisms. acs.org

Concerns about toxicity and mutagenicity have historically hindered the development of some nitroaromatic drugs, often due to the formation of reactive intermediates during their activation. nih.govbohrium.com Future research must prioritize the design of analogues with an improved safety profile, minimizing off-target effects.

Development of Prodrugs or Conjugates of this compound

The concept of a prodrug is central to the mechanism of this compound. Its biological activity is unlocked through the chemical reduction of its nitro group. nih.govmdpi.com Future research can refine this inherent prodrug nature to enhance therapeutic specificity and efficacy.

One of the most promising strategies is its development as a hypoxia-activated prodrug for cancer therapy. nih.govfrontiersin.org In this approach, the compound remains relatively inert in healthy, oxygenated tissues but becomes activated in the hypoxic microenvironment of tumors. mdpi.com

Further advanced strategies include:

Gene-Directed Enzyme Prodrug Therapy (GDEPT): This innovative approach involves delivering a gene encoding a non-human nitroreductase enzyme specifically to cancer cells. taylorfrancis.comresearchgate.net These cells then gain the unique ability to activate a systemically administered prodrug like this compound, achieving a high degree of tumor-specific cytotoxicity. researchgate.net

Drug Conjugates: Linking the molecule to a targeting moiety, such as an antibody or a peptide that recognizes a tumor-specific receptor, could concentrate the drug at the desired site, increasing its therapeutic window.

Computational Drug Design and Optimization of this compound Analogues

In silico methods are indispensable tools for accelerating the drug discovery process. Computational chemistry allows for the rational design and optimization of analogues of this compound with enhanced potency, selectivity, and reduced toxicity.

Various computational techniques can be applied:

Density Functional Theory (DFT): DFT calculations are widely used to investigate the molecular structure, electronic properties, and stability of nitropyridine derivatives. researchgate.netmdpi.comtandfonline.com This can help predict the reactivity and metabolic fate of new analogues.

Molecular Docking: This technique simulates the binding of a molecule to the active site of a target protein. It is crucial for understanding structure-activity relationships (SAR) and for designing derivatives that bind more effectively to targets like microbial enzymes or DNA. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of a series of compounds with their biological activity, guiding the design of more potent molecules.

Table 2: Computational Methods in Drug Design

| Computational Method | Application for this compound Research | Supporting Citation(s) |

|---|---|---|

| Density Functional Theory (DFT) | Investigate molecular geometry, electronic structure, and stability of new analogues. | researchgate.nettandfonline.comnih.gov |

| Molecular Docking | Predict and analyze binding interactions with biological targets (e.g., enzymes, DNA). | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze chemical bonding and intermolecular interactions to understand compound stability and reactivity. | nih.gov |

| NICS (Nucleus-Independent Chemical Shift) | Assess the aromaticity and electronic properties of the pyridine ring upon substitution. | researchgate.nettandfonline.com |

Sustainable and Economical Production of this compound

For any chemical compound to be commercially viable, its production must be both economically feasible and environmentally sustainable. Research into the manufacturing process of this compound should focus on these critical aspects.

Lessons can be learned from the production of similar compounds. For example, a patent for synthesizing 2-methyl-5-nitroimidazole-1-ethanol highlights how using a specific mixed solvent system can significantly improve conversion rates and yield, thereby lowering production costs. google.com

Future research should aim to:

Minimize Waste: Develop synthetic routes with high atom economy, reducing the generation of byproducts. researchgate.net

Reduce Energy Consumption: Optimize reactions to proceed at moderate temperatures and pressures. researchgate.net

Use Greener Solvents: Replace hazardous organic solvents with more environmentally benign alternatives, such as water or bio-based solvents. rsc.org

Implement Catalysis: Employ reusable heterogeneous catalysts to simplify purification processes and reduce chemical waste. researchgate.net

By focusing on these key research directions and addressing the associated challenges, the scientific community can unlock the full potential of this compound and its derivatives.

Q & A

Q. What is the standard synthetic route for 2-Methyl-5-nitronicotinamide?

The compound is synthesized via ammonolysis of ethyl 2-methyl-5-nitronicotinate. The reaction involves treating the ester precursor with ammonia under controlled conditions, followed by purification using recrystallization or chromatography. Key intermediates, such as 2-chloro-3-cyano-5-nitropyridine, are often utilized to introduce substituents. Characterization requires confirming the amide bond formation and nitro group retention using spectroscopic methods .

Q. Which spectroscopic methods are recommended for characterizing this compound?

Essential techniques include:

- NMR spectroscopy (¹H, ¹³C) to verify molecular structure and substituent positions.

- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹).

- HPLC with UV detection to assess purity (>95% recommended for biological assays).

- Mass spectrometry (ESI or EI-MS) for molecular ion validation. Detailed protocols should align with IUPAC guidelines to ensure reproducibility .

Q. How can researchers confirm the purity of this compound?

Purity is validated via:

- Chromatographic methods : HPLC or GC with internal standards.

- Melting point analysis : Sharp melting points within 1–2°C of literature values.

- Elemental analysis (C, H, N) to confirm empirical formula. For novel derivatives, provide full spectral data and purity metrics in supplementary materials to meet journal standards .

Advanced Research Questions

Q. How does the position of methyl substitution influence the anticoccidial activity of 5-nitronicotinamide analogues?

Structure-activity relationship (SAR) studies reveal that methyl groups at positions 2 and 4 enhance activity against Eimeria tenella, while substitution at position 6 abolishes efficacy. This is attributed to steric and electronic effects on target binding. Advanced SAR strategies involve synthesizing N-alkyl, N-alkanoyl, and N-aromatic acyl derivatives to optimize potency and pharmacokinetic properties .

Q. What experimental design considerations are critical when evaluating the anticoccidial efficacy of this compound in vivo?

Key considerations include:

- Model selection : Use Eimeria tenella-infected poultry with standardized infection protocols.

- Dosing regimen : Test multiple doses (e.g., 50–200 mg/kg) to establish dose-response curves.

- Controls : Include untreated infected controls and reference drugs (e.g., sulfadimidine).

- Endpoint metrics : Oocyst counts, survival rates, and histopathological scoring. Ethical approval and compliance with animal welfare guidelines (e.g., 3R principles) are mandatory .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

Resolve discrepancies through:

- Systematic reviews : Meta-analyses of existing studies to identify heterogeneity sources (e.g., assay conditions, parasite strains).

- Experimental replication : Repeat assays under standardized protocols (e.g., identical cell lines, incubation times).

- Data triangulation : Cross-validate results using orthogonal methods (e.g., in vitro enzyme inhibition vs. in vivo efficacy). Transparent reporting of negative results and methodological details is critical for reconciling contradictions .

Methodological Notes

- Synthetic Optimization : For novel derivatives, employ parallel synthesis and high-throughput screening to rapidly assess activity .

- Data Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, including raw spectral files and statistical analysis scripts .

- Ethical Compliance : Document animal study protocols in line with institutional review boards and international guidelines (e.g., OECD 453 for toxicity testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.